

A Comprehensive Technical Guide to the Thermochemical Properties of Fluorine Dioxide (FO₂)

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Compound of Interest

Compound Name: Fluorine dioxide

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Introduction

Fluorine dioxide (FO₂), a radical species of significant interest in atmospheric and combustion chemistry, plays a crucial role in various chemical processes. A thorough understanding of its thermochemical properties is paramount for accurate modeling of these complex systems. This technical guide provides a comprehensive overview of the available thermochemical data for the **fluorine dioxide** radical, including its standard enthalpy of formation, standard molar entropy, and heat capacity. Furthermore, it details the experimental and computational methodologies employed to determine these critical parameters.

Thermochemical Data of Fluorine Dioxide (FO₂)

The following tables summarize the recommended thermochemical data for gaseous **fluorine dioxide** (referred to as FOO(g) in some databases) from the NIST-JANAF Thermochemical Tables. These values are essential for calculating reaction energies, equilibrium constants, and predicting the spontaneity of chemical processes involving the FO₂ radical.

Table 1: Standard Enthalpy of Formation ($\Delta_f H^\circ$), Gibbs Free Energy of Formation ($\Delta_f G^\circ$), and Logarithm of the Equilibrium Constant of Formation ($\log K_f$)

Temperature (K)	$\Delta_f H^\circ$ (kJ/mol)	$\Delta_f G^\circ$ (kJ/mol)	log Kf
0	22.6	22.6	0
100	23.4	29.3	-15.309
200	24.1	38.0	-9.927
298.15	24.5	47.1	-8.252
300	24.5	47.3	-8.235
400	24.8	56.8	-7.420
500	24.9	66.4	-6.938

Table 2: Standard Molar Entropy (S°) and Heat Capacity (C_p°)

Temperature (K)	S° (J/mol·K)	C_p° (J/mol·K)
100	219.3	33.3
200	247.9	38.6
298.15	266.3	42.9
300	266.6	43.0
400	280.9	46.5
500	292.4	49.0

Experimental and Computational Methodologies

The determination of the thermochemical properties of transient species like the **fluorine dioxide** radical relies on a combination of advanced experimental techniques and high-level computational chemistry methods.

Experimental Protocol: Microwave Spectroscopy

The primary experimental data underpinning the thermochemical tables for FO_2 comes from microwave spectroscopy studies. A seminal work in this area was conducted by Bogey et al.

(1989), who observed the rotational spectrum of the FO₂ radical.[1]

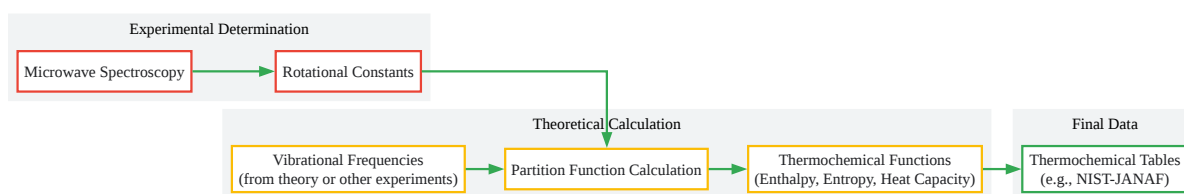
Experimental Setup:

The FO₂ radical was produced in a free-space absorption cell by reacting fluorine atoms with molecular oxygen. The fluorine atoms were generated by a microwave discharge in a suitable precursor gas, such as F₂ or CF₄, diluted in an inert gas like argon. The reaction mixture then flowed through the absorption cell, where it was irradiated with microwave radiation.

Detection and Analysis:

The absorption of microwaves by the FO₂ radicals was detected using a sensitive spectrometer. By precisely measuring the frequencies of the rotational transitions, researchers can determine the rotational constants of the molecule. These constants are directly related to the molecule's moments of inertia and, consequently, its geometry (bond lengths and angles).

The workflow for determining thermochemical properties from spectroscopic data can be visualized as follows:



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Caption: Workflow for deriving thermochemical data from spectroscopic measurements.

Computational Protocol: Ab Initio Calculations

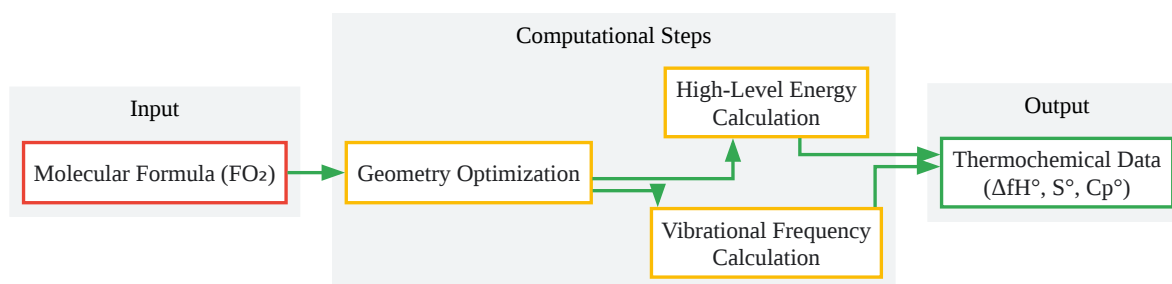
In addition to experimental work, ab initio quantum chemical calculations are instrumental in determining the thermochemical properties of radicals. These "first-principles" methods solve the electronic Schrödinger equation to predict molecular properties.

Methodology:

High-level theoretical methods, such as Coupled Cluster (CC) theory or multi-reference methods, are employed to accurately calculate the electronic energy of the FO₂ radical. To obtain reliable thermochemical data, the following steps are typically performed:

- **Geometry Optimization:** The molecular geometry (bond lengths and angles) is optimized to find the lowest energy structure.
- **Vibrational Frequency Calculation:** The harmonic vibrational frequencies are calculated at the optimized geometry. These are crucial for determining the zero-point vibrational energy (ZPVE) and the vibrational partition function.
- **Electronic Energy Calculation:** A high-accuracy single-point energy calculation is performed at the optimized geometry using a large basis set.
- **Thermochemical Analysis:** The calculated molecular properties (rotational constants, vibrational frequencies) are used in statistical mechanics formulas to derive the thermochemical functions (enthalpy, entropy, and heat capacity) at various temperatures.

The logical flow of a typical ab initio thermochemical calculation is depicted below:



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Caption: Logical workflow for ab initio thermochemical calculations.

Conclusion

The thermochemical data for the **fluorine dioxide** radical presented in this guide are based on a robust combination of experimental spectroscopic measurements and theoretical calculations. The provided tables offer a reliable foundation for researchers and scientists in various fields, enabling more accurate modeling and a deeper understanding of chemical systems where FO₂ is a key intermediate. The detailed methodologies outlined herein provide insight into the rigorous processes required to obtain these fundamental chemical data.

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References

- 1. ThermoDex [thermodex-prod.lib.utexas.edu]
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